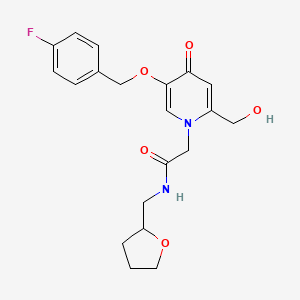

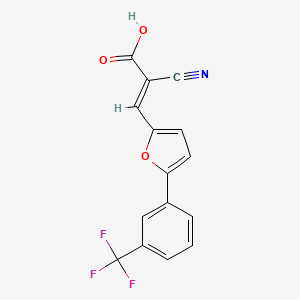

![molecular formula C14H12ClNO5S B2568084 4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid CAS No. 325832-92-6](/img/structure/B2568084.png)

4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid is a chemical compound with the CAS Number: 325832-92-6 . It has a molecular weight of 341.77 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-3-(N-(2-methoxyphenyl)sulfamoyl)benzoic acid . The InChI code for the compound is 1S/C14H12ClNO5S/c1-21-12-5-3-2-4-11(12)16-22(19,20)13-8-9(14(17)18)6-7-10(13)15/h2-8,16H,1H3,(H,17,18) .Wissenschaftliche Forschungsanwendungen

Environmental Implications and Transformation

Research has explored the transformation mechanism of benzophenone-4, a compound related to the target chemical, during chlorination disinfection processes. The study revealed that free chlorine promotes the formation of chlorinated analogs and phenyl ester derivatives through multiple pathways, including chlorine substitution, Baeyer-Villiger-Type oxidation, and ester hydrolysis. This transformation can significantly impact water treatment systems and potentially increase genotoxic potentials due to chlorinated by-products (Xiao et al., 2013).

Chemical Synthesis and Reactivity

Another study focuses on the synthesis and reactivity of 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, highlighting their use as recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. These reagents offer advantages in reactivity and recyclability for chemical synthesis processes (Yusubov et al., 2004).

Environmental-Friendly Fabrication

In the context of environmental science, a study detailed the one-step fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water. This approach represents a cleaner and cost-effective method for water purification, demonstrating the environmental applications of related chemical structures (Zhou et al., 2018).

Novel Membrane Materials

Research into sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, illustrates the use of related chemicals in developing advanced materials for water treatment. These membranes exhibit improved water flux and dye rejection capabilities, underscoring the relevance of such compounds in membrane technology (Liu et al., 2012).

Polyaniline Doping

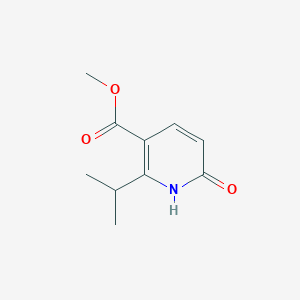

A study on polyaniline doped with benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, showcases the application in conducting polymers. These dopants significantly influence the electrical conductivity and material properties of polyaniline, highlighting their importance in the field of advanced materials (Amarnath & Palaniappan, 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO5S/c1-21-12-5-3-2-4-11(12)16-22(19,20)13-8-9(14(17)18)6-7-10(13)15/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOHBJPHMWCXHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

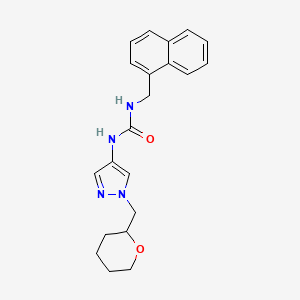

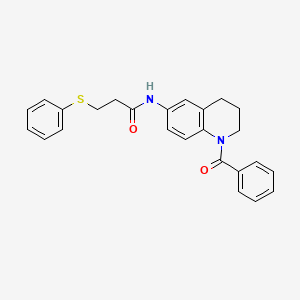

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2568002.png)

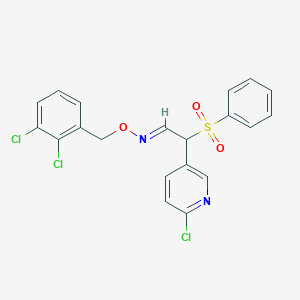

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2568003.png)

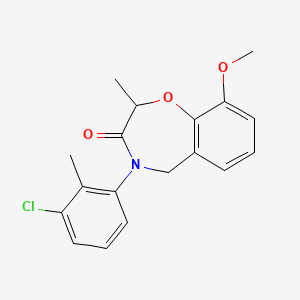

![Methyl 4-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2568008.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2568010.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2568011.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2568013.png)

![2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2568018.png)